

Comparative Guide: (2-Amino-3-fluorophenyl)methanol vs. Non-Fluorinated Analogues

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Compound of Interest

Compound Name: (2-Amino-3-fluorophenyl)methanol

CAS No.: 906811-49-2

Cat. No.: B1521435

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Executive Summary

(2-Amino-3-fluorophenyl)methanol (CAS: 906811-49-2) is a specialized fluorinated building block used primarily in the synthesis of fused heterocycles (e.g., quinazolines, benzoxazines) for kinase inhibitors and CNS-active agents.^{[4][5]}

Compared to its non-fluorinated analogue, (2-Aminophenyl)methanol, the inclusion of a fluorine atom at the C3 position (ortho to the amine) introduces critical physicochemical changes:

- **Electronic Modulation:** Reduces the basicity (pKa) of the aniline nitrogen, altering nucleophilicity and metabolic susceptibility.
- **Metabolic Stability:** Blocks ortho-hydroxylation, a common metabolic clearance pathway.
- **Conformational Locking:** Facilitates intramolecular hydrogen bonding (N-H...F), potentially pre-organizing the molecule for ligand-target binding.^[2]

Chemical Profile & Physicochemical Comparison[1] [4][6][7][8]

The following table summarizes the key differences that drive the selection of the fluorinated variant in medicinal chemistry campaigns.



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Mechanistic Insight: The "Ortho-Fluorine" Effect

The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent amino group at C2.

- **Reduced Nucleophilicity:** The lone pair on the nitrogen is less available, making the amine less prone to non-specific oxidation (e.g., by CYPs) but still sufficiently nucleophilic for cyclization reactions.
- **Acidity of OH:** The inductive effect propagates to the benzyl alcohol, slightly increasing the acidity of the hydroxyl proton, which can enhance binding interactions in basic pockets of target proteins.

Synthetic Efficacy: Cyclization & Reactivity[9]

A primary application of these alcohols is the synthesis of 4H-3,1-benzoxazines or dihydroquinazolines. The fluorinated analogue often exhibits distinct kinetic profiles.

Reaction: Cyclization with Aldehydes

When reacting with an aldehyde (R-CHO) to form a dihydrobenzoxazine:

- Non-Fluorinated: Reacts rapidly; the highly nucleophilic amine attacks the carbonyl quickly. However, the product may be prone to oxidative degradation.
- Fluorinated (3-F): Reaction rate may be slightly slower due to reduced nucleophilicity of the amine. However, the resulting heterocycle is significantly more stable against oxidative ring-opening.

Diagram: Synthetic Pathway & Logic

The following diagram illustrates the synthesis of the intermediate and its downstream application, highlighting the stability conferred by fluorine.



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Caption: Comparative synthetic workflow. The 3-F substituent (green path) yields a more metabolically robust scaffold compared to the non-fluorinated analogue (dashed path).

Biological Efficacy (SAR Analysis)

In Structure-Activity Relationship (SAR) studies, replacing the non-fluorinated analogue with the 3-fluoro derivative often yields the following "efficacy" improvements:

Metabolic Blockade

- Problem: The C3 position in the non-fluorinated scaffold is electron-rich and sterically accessible, making it a prime target for Phase I metabolism (aromatic hydroxylation).
- Solution: Fluorine substitution at C3 sterically and electronically blocks this position. The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the in vivo half-life (t_{1/2}) of the drug.

Bioisosterism & Binding

- Size: Fluorine (Van der Waals radius 1.47 Å) is a close steric mimic of Hydrogen (1.20 Å) compared to other halogens, allowing it to fit into tight binding pockets without steric clash.
- Interaction: The C-F bond can engage in orthogonal multipolar interactions with protein backbone amides or specific residues (e.g., Serine, Threonine), which the C-H bond cannot do.

Experimental Protocols

Protocol A: Synthesis of (2-Amino-3-fluorophenyl)methanol

Objective: Reduction of 2-amino-3-fluorobenzoic acid.

Reagents:

- 2-Amino-3-fluorobenzoic acid (1.0 equiv)
- Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)
- Anhydrous THF (Solvent)

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂).
- Solubilization: Dissolve 2-amino-3-fluorobenzoic acid in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

- Addition: Carefully add LiAlH₄ (2.4 M in THF) dropwise via a pressure-equalizing addition funnel. Caution: Exothermic gas evolution (H₂).
- Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: 50% EtOAc/Hexanes).
- Quench: Cool to 0°C. Perform the Fieser quench: Add water (x mL), then 15% NaOH (x mL), then water (3x mL).
- Isolation: Filter the granular precipitate through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography to yield the off-white solid.

Protocol B: Comparative Cyclization Test

Objective: Assess the reactivity difference between Fluorinated and Non-Fluorinated analogues.

- Mix: In two separate vials, dissolve 1.0 mmol of the respective alcohol in 5 mL Ethanol.
- React: Add 1.1 mmol of 4-chlorobenzaldehyde and 5 mol% p-Toluenesulfonic acid (pTSA).
- Monitor: Stir at room temperature. Take aliquots at 15, 30, and 60 minutes for HPLC analysis.
- Observation: The non-fluorinated analogue will typically reach >90% conversion faster (approx. 30 mins) than the 3-fluoro analogue (approx. 45-60 mins) due to the reduced nucleophilicity of the amine. However, the 3-fluoro product will show fewer oxidative impurities if left in solution overnight.

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